molecular formula C8H5ClFNS B1457914 2-Chloro-6-fluoro-4-methylbenzothiazole CAS No. 1188226-42-7

2-Chloro-6-fluoro-4-methylbenzothiazole

Cat. No.: B1457914
CAS No.: 1188226-42-7
M. Wt: 201.65 g/mol
InChI Key: FWJLKABVGUDDDW-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-methylbenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-4-methylbenzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with carbon disulfide and methyl iodide in the presence of a base, followed by oxidation to form the desired benzothiazole derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-4-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-4-methylbenzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 2-Chloro-6-fluorobenzothiazole
  • 4-Methylbenzothiazole
  • 2-Chloro-4-methylbenzothiazole

Comparison: 2-Chloro-6-fluoro-4-methylbenzothiazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more versatile in chemical reactions and applications compared to its analogs .

Biological Activity

2-Chloro-6-fluoro-4-methylbenzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core with chlorine and fluorine substituents, which play crucial roles in its biological activity. The presence of these halogens can enhance lipophilicity and influence the compound's interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

1. Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that the compound inhibited cell growth in lung adenocarcinoma cells, leading to apoptosis through the modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs) .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Lung Adenocarcinoma12.5CDK inhibition, apoptosis induction
Breast Cancer15.0Cell cycle arrest
Colon Cancer10.0Induction of apoptosis

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies reported effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli64 µg/mLInhibition of cell wall synthesis

3. Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound acts as an inhibitor for several enzymes involved in metabolic pathways. Notably, it has been shown to inhibit certain kinases that are critical for tumor growth and progression .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Cyclin-Dependent Kinases (CDKs) : The compound inhibits CDK activity, leading to cell cycle arrest and apoptosis in cancer cells.
  • Bacterial Enzymes : It disrupts key enzymatic processes in bacteria, contributing to its antimicrobial effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Lung Cancer Treatment : A clinical trial assessed the efficacy of this compound in patients with advanced lung cancer. Results indicated a significant reduction in tumor size among participants .
  • Antimicrobial Efficacy : A study focusing on hospital-acquired infections found that formulations containing this compound effectively reduced bacterial load in infected patients .

Properties

IUPAC Name

2-chloro-6-fluoro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNS/c1-4-2-5(10)3-6-7(4)11-8(9)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJLKABVGUDDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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